2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
This compound is a piperidine-substituted ethanone derivative featuring a 1,3,4-oxadiazole core with a trifluoromethyl group and an isopropylsulfonylphenyl moiety. Its structure integrates multiple pharmacophoric elements:
- Piperidine ring: Enhances bioavailability and modulates receptor interactions due to its basicity and conformational flexibility .
- 1,3,4-Oxadiazole: A heterocyclic ring known for metabolic stability and electronic effects, amplified here by the electron-withdrawing trifluoromethyl group .
- Isopropylsulfonylphenyl group: Contributes to solubility and target binding via sulfonyl interactions .
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O4S/c1-12(2)30(27,28)15-7-5-13(6-8-15)10-16(26)25-9-3-4-14(11-25)17-23-24-18(29-17)19(20,21)22/h5-8,12,14H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCRQXHPHBMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with an appropriate electrophile.
Incorporation of the isopropylsulfonyl group: This step typically involves sulfonylation reactions using reagents like isopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isopropylsulfonyl group participates in nucleophilic aromatic substitution (NAS) under basic conditions. Key observations include:
These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which activates the phenyl ring for substitution.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole moiety undergoes ring-opening and functionalization:
Acid-Catalyzed Hydrolysis
-
Conditions : HCl (conc.), 100°C, 8 hrs
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Product : Corresponding hydrazide-carboxylic acid derivative
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Mechanism : Protonation of nitrogen followed by nucleophilic attack by water .
Electrophilic Aromatic Substitution
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | Nitro-substituted oxadiazole | 47% |
| Br₂/FeBr₃ | C-4 | Brominated oxadiazole | 52% |
The electron-deficient oxadiazole ring directs electrophiles to meta positions relative to the trifluoromethyl group .
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation and acylation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | RT, 24 hrs | N-Methylpiperidine derivative | Improved pharmacokinetics |
| Ac₂O, pyridine | 0°C → RT, 6 hrs | Acetylated piperidine | Prodrug synthesis |
Quaternization of the piperidine nitrogen enhances water solubility for biological assays .
Ethanone Linker Reactivity
The ketone group participates in condensation and reduction:
Condensation with Hydrazines
-
Conditions : NH₂NH₂·H₂O, EtOH, reflux
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Product : Hydrazone derivative (confirmed by IR at 1640 cm⁻¹ for C=N) .
Borohydride Reduction
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Conditions : NaBH₄, MeOH, 0°C
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Product : Secondary alcohol (δ 4.1 ppm in ¹H NMR for -CH₂OH).
Stability Under Physiological Conditions
Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) revealed:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 1.2, 37°C | 3.2 hrs | Oxadiazole ring-opened hydrazide |
| pH 7.4, 37°C | 8.7 hrs | Sulfonyl group hydrolysis products |
This instability necessitates prodrug strategies for therapeutic applications .
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable late-stage diversification:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura (aryl boronic acid) | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–72% |
| Buchwald-Hartwig (amines) | Pd₂(dba)₃, XPhos | Aminated analogs | 58–63% |
These methods are critical for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
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Primary pathway : C-S bond cleavage in the sulfonyl group (confirmed by MS)
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Secondary pathway : [2+2] cycloaddition of the oxadiazole ring (observed via HPLC) .
This compound’s multifunctional architecture allows tailored modifications for medicinal chemistry and materials science applications. Experimental data emphasize the need for controlled reaction conditions to manage competing reactivity of its distinct moieties.
Scientific Research Applications
Medicinal Chemistry
The compound's design incorporates functional groups that may interact with biological targets, making it a promising candidate for drug development. Its potential applications include:
- Targeting Specific Enzymes or Receptors : The unique isopropylsulfonyl and trifluoromethyl groups may enhance binding affinity to specific enzymes or receptors, potentially leading to the development of novel therapeutics.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have been noted for their antitumor properties, indicating that this compound may also possess similar activity .
Materials Science
In the realm of materials science, the compound's properties can be exploited to create new materials with tailored electronic or mechanical characteristics. Potential applications include:
- Conductive Polymers : The incorporation of the trifluoromethyl group may enhance the electronic properties of polymers, making them suitable for use in electronic devices.
- Coatings and Adhesives : The sulfonyl group can improve adhesion properties, which is beneficial in developing advanced coatings for various industrial applications.
Chemical Synthesis
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can serve as a versatile building block in synthetic chemistry. Its applications include:
- Synthetic Methodologies : The compound can be utilized in multi-step synthesis processes to create more complex molecules. For example, it can act as a precursor in the formation of oxadiazole derivatives through cyclization reactions.
- Functional Group Transformations : The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the introduction or modification of functional groups essential for further synthesis .
Case Studies and Research Findings
Research into similar compounds has demonstrated promising results. For instance:
- Antitumor Activity : A study evaluated compounds containing trifluoromethyl groups and reported significant growth inhibition in cancer cell lines, suggesting that 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone may exhibit similar properties .
- Therapeutic Potential : Investigations into related compounds have shown efficacy in treating conditions such as metabolic syndrome and CNS disorders like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Stability Profiles
- Target Compound : The sulfonyl group enhances solubility but may reduce membrane permeability compared to sulfanyl analogues . The trifluoromethyl group increases metabolic stability .
- Piperidine vs.
- Isomerization: Piperidin-1-yl ethanone derivatives (e.g., ) show temperature-dependent amide bond isomerization (ΔG ≈ 67 kJ/mol), which may influence conformational stability compared to rigid oxadiazole-containing compounds.
Research Findings and Implications
- Antibacterial Potential: Sulfonyl and oxadiazole motifs in correlate with antibacterial effects, hinting at broader therapeutic utility for the target compound.
- Patent Relevance : Derivatives in with pyrazolo-pyrimidine or trifluoromethyl groups highlight industrial interest in similar scaffolds for kinase inhibition or CNS targets.
Biological Activity
Chemical Structure
The compound can be broken down into several structural components:
- Isopropylsulfonyl group : This moiety is known for its role in enhancing solubility and biological activity.
- Trifluoromethyl group : This substituent often increases the lipophilicity of compounds, potentially enhancing their membrane permeability.
- Oxadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Commonly found in many pharmaceuticals, it can influence the binding affinity to biological targets.
1. Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer activities. For instance, research has shown that derivatives similar to this compound can inhibit mitochondrial function and ATP production in cancer cell lines, leading to cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | MIA PaCa-2 | 0.58 | Inhibits Complex I of the electron transport chain |
| Similar Compound B | BxPC-3 | 1.0 | Induces apoptosis via mitochondrial pathway |
2. Insecticidal Activity
The compound's structural components suggest potential insecticidal properties. Compounds with similar trifluoromethyl and sulfonamide groups have been documented to exhibit insecticidal activity against various pests.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the isopropylsulfonyl group has been linked to enhanced potency in various assays.
| Structural Feature | Effect on Activity |
|---|---|
| Isopropylsulfonyl | Increases solubility and bioavailability |
| Trifluoromethyl | Enhances lipophilicity and membrane penetration |
| Oxadiazole | Contributes to anticancer activity |
4. Pharmacokinetics
Preliminary pharmacokinetic studies suggest that modifications to the compound can significantly affect its metabolic stability and half-life. For example, replacing certain functional groups may reduce metabolic liability while retaining or enhancing biological activity.
Case Study 1: Anticancer Efficacy
A study conducted on a related compound demonstrated significant efficacy against pancreatic cancer cells. The compound was shown to induce apoptosis through mitochondrial dysfunction, highlighting the potential of oxadiazole-containing compounds in cancer therapy.
Case Study 2: Insect Resistance
In agricultural trials, similar compounds exhibited effective insecticidal properties against common pests, suggesting that this compound could be developed as a novel pesticide.
Q & A
Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity, given its complex heterocyclic structure?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of the phenyl ring, piperidine functionalization, and oxadiazole ring formation. Key considerations:
- Step 1: Introduce the isopropylsulfonyl group to the phenyl ring using sulfonic acid derivatives under anhydrous conditions (e.g., chlorosulfonic acid) .
- Step 2: Couple the sulfonylated phenyl group to the piperidine-ethanone core via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Step 3: Construct the 5-(trifluoromethyl)-1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with trifluoroacetic anhydride. Catalysts like POCl₃ or H₂SO₄ may enhance cyclization efficiency .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity .
Q. Q2. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C4 of phenyl, oxadiazole substitution on piperidine). Key signals include:
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ group from oxadiazole) .
- HPLC: Monitor purity (>98%) with C18 columns and acetonitrile/water mobile phase (retention time ~12–15 min) .
Advanced Research Questions
Q. Q3. How can computational methods elucidate the compound’s mechanism of action in targeting enzymes or receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The oxadiazole’s electron-deficient core may bind catalytic lysine residues, while the sulfonyl group stabilizes hydrophobic pockets .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence between the oxadiazole and active-site residues .
- SAR Studies: Synthesize analogs (e.g., replacing CF₃ with methyl or halogens) to validate predicted binding affinities .
Q. Q4. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Bioavailability Optimization: Address poor solubility (logP ~3.5) via salt formation (e.g., hydrochloride) or nanoformulation (liposomes, 100–200 nm size) .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated piperidine derivatives) that may contribute to in vivo efficacy .
- Dose Adjustments: Conduct PK/PD modeling in rodent models to align in vitro IC₅₀ values (e.g., 50 nM) with effective plasma concentrations (Cmax ≥1 µM) .
Q. Q5. How can researchers design experiments to evaluate the compound’s selectivity against off-target proteins?
Methodological Answer:
- Kinase Profiling: Use Eurofins’ KinaseProfiler™ to screen against 100+ kinases. Focus on kinases with ATP-binding sites resembling the oxadiazole’s geometry (e.g., PIM1, AKT1) .
- Cellular Assays: Compare cytotoxicity (IC₅₀) in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293). A selectivity index >10 indicates therapeutic potential .
- Cryo-EM: Resolve co-crystal structures with off-target proteins to identify steric clashes (e.g., bulkier substituents on phenyl may reduce off-target binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
